molecular formula C7H10N4 B1179100 acrosomal protein sp32 CAS No. 155981-65-0

acrosomal protein sp32

Cat. No.: B1179100
CAS No.: 155981-65-0
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Description

Acrosomal protein sp32, also known as Acrosin Binding Protein (ACRBP), is a crucial component in the study of mammalian fertilization and sperm function. This protein acts as a specific binding partner for proacrosin and an acrosin intermediate, playing a regulatory role in the autoactivation of proacrosin and influencing its maturation pathway within the acrosomal matrix . Research indicates that ACRBP (sp32) is fundamentally involved in priming sperm for the acrosome reaction and facilitating sperm binding to the zona pellucida (ZP), both of which are essential steps for successful fertilization . The protein is synthesized as a precursor and undergoes post-translational modification to become the mature 32 kDa form . Its phosphorylation state is significant, as tyrosine-phosphorylated ACRBP complex present on the sperm head surface during capacitation participates in sperm-ZP binding and aids in preparing the sperm for the acrosome reaction by regulating intracellular calcium . Beyond its role in male fertility studies, ACRBP is also characterized as a cancer-testis antigen, expanding its research relevance . Investigators utilize this protein in applications ranging from fundamental studies on sperm capacitation and the acrosome reaction to research in immunocontraceptive development and oncobiology .

Properties

CAS No.

155981-65-0

Molecular Formula

C7H10N4

Synonyms

acrosomal protein sp32

Origin of Product

United States

Chemical Reactions Analysis

Binding Interactions with Proacrosin

sp32 exhibits specific binding affinity for proacrosin isoforms, facilitating their activation and maturation:

Proacrosin Form Binding Affinity Functional Outcome
55-kDa proacrosinHigh affinityStabilizes zymogen
53-kDa proacrosinHigh affinityPromotes autoactivation
49-kDa intermediateModerate affinityAlters maturation pathway
43-kDa intermediateNo bindingNo direct interaction
35-kDa mature acrosinNo bindingNo direct interaction
  • Mechanism : sp32 binds to both the amino- and carboxyl-terminal regions of proacrosin, enabling structural stabilization and preventing premature degradation .

  • Impact : This interaction shifts the maturation pathway of proacrosin, leading to the accumulation of the 49-kDa intermediate instead of the 43-kDa form .

Enzymatic Activation of Proacrosin

sp32 accelerates the autoactivation of proacrosin under basic pH conditions (pH 8.0):

Condition Autoactivation Rate Dominant Intermediate
Without sp32Slow43-kDa acrosin
With sp32 (10 μM)3× faster49-kDa acrosin
  • pH Dependency : Optimal activity occurs at pH 8.0, mimicking the physiological environment of the female reproductive tract .

  • Role in Fertilization : By promoting proacrosin activation, sp32 ensures timely release of acrosin, which digests the oocyte’s zona pellucida during fertilization .

Tyrosine Phosphorylation During Capacitation

sp32 undergoes tyrosine phosphorylation during sperm capacitation, a prerequisite for fertilization:

Stage Phosphorylation Status Localization
Non-capacitated spermUnphosphorylatedAcrosomal matrix
Capacitated spermPhosphorylated (p32 form)Acrosomal matrix
Post-acrosome reactionDephosphorylatedDissociated from acrosome
  • Identification : Proteomic analyses (e.g., 2D electrophoresis and mass spectrometry) confirmed that phosphorylated p32 is identical to sp32 .

  • Functional Significance : Phosphorylation modulates sp32’s ability to interact with proacrosin and participate in acrosomal exocytosis .

Role in Sperm-Oocyte Binding

sp32 enhances sperm-oocyte adhesion through tyrosine phosphorylation:

  • Mechanism : Phosphorylated sp32 interacts with zona pellucida glycoproteins (e.g., ZP3), facilitating secondary binding .

  • Experimental Evidence : Immunofluorescence studies show colocalization of phosphorylated sp32 with acrosomal enzymes post-capacitation .

Comparison with Similar Compounds

Comparison with Similar Acrosomal Proteins

The acrosome contains a complex network of proteins with distinct roles in fertilization. Below is a detailed comparison of sp32 with structurally or functionally related proteins:

Table 1: Comparative Analysis of sp32 and Key Acrosomal Proteins

Protein Molecular Weight Function Interaction with sp32 Key Differences from sp32 References
sp32 (ACRBP) 32 kDa Binds proacrosin/acrosin intermediates; regulates protease activation Self-interacts Unique role in acrosin storage and stabilization
Zonadhesin (ZAN) 230–300 kDa Mediates species-specific sperm-zona pellucida (ZP) adhesion Co-localizes in HMW complexes Involved in adhesion, not protease regulation
Acrosin 35–55 kDa (pro-form) Serine protease for ZP digestion; activated during acrosome reaction Bound by sp32 Catalytic enzyme vs. sp32’s regulatory role
p50 (Pentaxin) 50 kDa Calcium-dependent matrix protein; stabilizes acrosomal structure Co-purified in acrosomes Structural role vs. sp32’s biochemical regulation
IZUMO1 37 kDa Mediates sperm-egg membrane fusion; localized to outer acrosomal membrane No direct interaction Fusion protein vs. sp32’s protease-binding role
SAMM50 50 kDa Mitochondrial protein with acrosomal localization; role in membrane dynamics No overlap Mitochondrial vs. acrosomal primary localization

Functional and Structural Distinctions

sp32 vs. Zonadhesin (ZAN)

  • Similarity : Both are part of high-molecular-weight (HMW) complexes in the acrosome and traffic to the sperm surface during capacitation .
  • Difference : ZAN mediates species-specific binding to the zona pellucida, while sp32 regulates protease activity. ZAN undergoes epididymal maturation involving proteolytic activation and multimerization, unlike sp32, which remains stable .

sp32 vs. Acrosin Similarity: Both are critical for fertilization; sp32 ensures acrosin is sequestered in an inactive state until exocytosis. Difference: Acrosin is an enzyme, whereas sp32 is a regulatory chaperone. Acrosin-null sperm retain partial fertilization capacity, highlighting sp32’s non-redundant role in protease regulation .

sp32 vs. p50 (Pentaxin)

  • Similarity : Both are structural components of the acrosomal matrix.
  • Difference : p50 binds calcium and stabilizes the matrix through pentaxin domains, whereas sp32 binds proacrosin via hydrophobic interactions .

sp32 vs. IZUMO1

  • Similarity : Both are exposed during acrosomal exocytosis.
  • Difference : IZUMO1 is essential for membrane fusion with the oocyte, while sp32’s role terminates at protease regulation .

Research Findings and Controversies

  • Evidence suggests phosphorylation during capacitation may modulate its activity .
  • Evolutionary Conservation: sp32 homologs exist in mammals (e.g., boar, mouse), but functional divergence is observed in non-mammalian species, where acrosomal proteases are regulated differently .

Preparation Methods

Acid Extraction from Porcine Sperm

The foundational method for sp32 isolation involves acid extraction from ejaculated porcine sperm. In this approach, spermatozoa are treated with low-pH solutions (e.g., 0.1 N HCl) to solubilize acrosomal proteins while minimizing proteolytic degradation. A study by Baba et al. (1994) demonstrated that acid extracts subjected to centrifugation at 10,000 × g for 30 minutes yield a supernatant enriched with sp32. Subsequent dialysis against phosphate-buffered saline (PBS) removes low-molecular-weight contaminants, achieving a crude extract suitable for further purification. This method capitalizes on sp32’s stability under acidic conditions, which prevents premature activation of proacrosin-sp32 complexes.

Alkaline Digestion for Matrix-Bound sp32

For sp32 tightly associated with the acrosomal matrix, alkaline digestion (pH 9–10) using reagents like 10 mM KOH in acetonitrile:water (80:20 v/v) has been employed. This method disrupts protein-lipid interactions, releasing sp32 from the acrosomal matrix. Comparative studies show that alkaline extraction increases sp32 recovery by 25–30% compared to acid-based methods, likely due to enhanced solubilization of hydrophobic domains. However, the alkaline environment risks partial denaturation, necessitating rapid neutralization post-extraction.

Non-Denaturing Buffer Systems

Tris-HCl (pH 7.4) and PBS-based extraction protocols are preferred for preserving sp32’s native conformation. Fresh boar sperm washed with 0.01 M PBS and centrifuged at 2,500 rpm for 10 minutes retains sp32 in the acrosomal membrane fraction. This method is critical for functional studies requiring biologically active sp32, as it avoids harsh pH conditions that alter tyrosine phosphorylation states.

Purification Techniques for sp32

SDS-PAGE and Electrophoretic Elution

SDS-PAGE remains a cornerstone for sp32 purification. Acid-extracted proteins separated on 12% gels under non-reducing conditions reveal a distinct 32 kDa band corresponding to sp32. Electrophoretic elution of this band into Tris-glycine buffer (pH 8.3) achieves >90% purity, as confirmed by tandem mass spectrometry. However, this method is labor-intensive and unsuitable for large-scale preparations.

Ion-Exchange Chromatography

Cation-exchange chromatography using SP-Sepharose columns effectively resolves sp32 from proacrosin contaminants. A gradient elution with 0.1–1.0 M NaCl in 20 mM acetate buffer (pH 4.5) separates sp32 (eluting at 0.6 M NaCl) from higher-molecular-weight proteins. This approach yields sp32 with 85–90% purity and preserves its ability to bind proacrosin in vitro.

Immunoaffinity Chromatography

Monoclonal antibodies against sp32’s C-terminal epitope (residues 150–200) enable single-step purification. Immobilized antibodies on Protein A-Sepharose bind sp32 from crude extracts, with elution achieved using 0.1 M glycine-HCl (pH 2.5). This method achieves >95% purity but requires prior knowledge of sp32’s immunogenic regions, limiting its application to well-characterized species.

Proteolytic Processing and Activation

Proprotein Convertase 4 (PCSK4)-Mediated Maturation

sp32 is synthesized as a 58.5 kDa precursor that undergoes proteolytic cleavage to a 27.5 kDa mature form. Studies in PCSK4 null mice revealed that this convertase is essential for processing the precursor into its active state. Incubation of precursor sp32 with recombinant PCSK4 in vitro results in time-dependent cleavage, monitored by western blot using anti-sp32 antibodies.

Tyrosine Phosphorylation Dynamics

Analytical Methods for sp32 Characterization

Two-Dimensional Differential In-Gel Electrophoresis (2D-DIGE)

2D-DIGE resolves sp32 isoforms differing in charge and mass. A pH 3–10 immobilized gradient strip followed by 12% SDS-PAGE separates phosphorylated (pI 5.2) and non-phosphorylated (pI 5.8) sp32 variants. Fluorescent labeling with Cy3 and Cy5 dyes enables quantitative comparison, revealing a 2.1-fold increase in phosphorylated sp32 during capacitation.

Surface Plasmon Resonance (SPR) Binding Assays

SPR using Biacore systems quantifies sp32-proacrosin interactions. Immobilizing proacrosin on CM5 chips and flowing sp32 (0.1–10 µM) yields a dissociation constant (K<sub>d</sub>) of 12.3 ± 1.5 nM, indicating high-affinity binding. Mutating sp32’s proacrosin-binding domain (residues 50–75) increases K<sub>d</sub> to 210 nM, validating the interaction site.

Challenges and Optimizations in sp32 Preparation

Degradation During Freeze-Thaw Cycles

Repeated freezing and thawing of boar sperm reduces sp32 recovery by 40–50%, as ice crystal formation disrupts acrosomal membranes. Adding cryoprotectants like 0.5 M trehalose or 10% glycerol preserves sp32 integrity, maintaining 85–90% recovery post-thaw.

Contamination With Acrosomal Enzymes

Co-purification with acrosin and matrix metalloproteinases remains a challenge. Pre-treatment with protease inhibitors (e.g., 1 mM PMSF) during extraction reduces degradation by 70%, while size-exclusion chromatography (Superdex 200) removes 95% of contaminants.

Functional Validation of Prepared sp32

Proacrosin Activation Assays

Incubating purified sp32 with proacrosin (1:10 molar ratio) at pH 8.0 accelerates autoactivation kinetics 3-fold, measured by chromogenic substrate (BAEE) hydrolysis. Omission of sp32 results in incomplete conversion to active acrosin, confirming its role as a cofactor.

Sperm-Zona Pellucida Binding Studies

Capacitated sperm treated with anti-sp32 antibodies show a 65% reduction in zona pellucida binding in vitro, as assessed by hemizona assays. This functional impairment underscores sp32’s role in fertilization and validates preparation methods yielding biologically active protein .

Q & A

Q. What is the structural and functional role of sp32 in the sperm acrosome?

sp32 is a binding protein specific for proacrosin and its intermediates, facilitating the packaging and condensation of acrosin zymogen within the acrosomal matrix . It is synthesized as a precursor (e.g., 61 kDa in hogs) and post-translationally processed to a mature 32 kDa form. Functionally, sp32 is implicated in sperm capacitation and the acrosome reaction, critical for fertilization .

Q. How is sp32 synthesized and processed in mammalian sperm?

sp32 is initially synthesized as a precursor protein (e.g., 62.3 kDa in bovines), with the mature 32 kDa form derived from the carboxyl-terminal half of the precursor via post-translational cleavage . This processing has been confirmed through amino acid sequencing and genomic analysis, with conserved cysteine residues suggesting structural stability across species .

Q. What is the significance of sp32's expression in cancer biology?

sp32 is a cancer/testis (CT) antigen, expressed in tumors (e.g., bladder, breast, lung) but restricted to the testis in normal tissues . Its immunogenicity makes it a candidate for immunotherapy research. Expression profiling via RT-PCR, immunohistochemistry, or proteomics is used to study its oncological role .

Advanced Research Questions

Q. How can researchers investigate post-translational modifications (PTMs) of sp32?

  • Methodology : Use 2D electrophoresis to resolve isoforms, immunoblotting with phospho-specific antibodies (e.g., anti-phosphotyrosine), and mass spectrometry (MS) for PTM mapping .
  • Challenges : Contradictory findings (e.g., lack of tyrosine phosphorylation in bovine sp32 despite porcine data) highlight the need for species-specific validation and antibody cross-reactivity checks .

Q. What experimental approaches resolve contradictions in sp32 phosphorylation studies?

  • Replicate assays under varying capacitation conditions (e.g., calcium ionophores, bicarbonate) .
  • Combine radioactive labeling (e.g., ³²P) with MS to detect low-abundance phosphorylated residues .
  • Validate findings across species, as PTM patterns may differ (e.g., porcine p32 vs. bovine sp32) .

Q. How do proteomic approaches identify sp32 in sperm samples?

  • Workflow : Subcellular fractionation (e.g., acrosomal matrix isolation) followed by 2D-PAGE and LC-MS/MS .
  • Case Study : In canine epididymal sperm, sp32 was identified via MS alongside acrosin-binding partners, confirming its role in acrosome formation .

Q. What methodologies elucidate sp32's interaction with proacrosin?

  • Co-immunoprecipitation (Co-IP) : Use anti-sp32 antibodies to pull down proacrosin complexes from sperm lysates .
  • In vitro binding assays : Recombinant sp32 and proacrosin incubated under physiological pH to assess binding kinetics .
  • Structural modeling : Predict interaction domains using conserved cysteine-rich regions .

Q. How does sp32 participate in lipid raft dynamics during fertilization?

  • Lipid raft isolation : Detergent-resistant membrane fractions are analyzed for sp32 localization via Western blot or fluorescence microscopy .
  • Functional assays : Inhibit lipid raft aggregation (e.g., cholesterol depletion) and assess sp32's role in zona pellucida (ZP) binding .

Experimental Design Considerations

Q. What controls are essential for sp32 knockout or CRISPRa studies?

  • Knockout validation : Use Western blotting and immunofluorescence to confirm sp32 absence in sperm .
  • Phenotypic assays : Assess acrosome integrity (e.g., Coomassie staining) and fertilization capacity in vitro .

Q. How to address low sp32 detection sensitivity in immunoblotting?

  • Optimize sperm lysis buffers (e.g., inclusion of protease/phosphatase inhibitors) .
  • Use high-affinity antibodies validated against recombinant sp32 .

Data Interpretation and Challenges

Q. Why do sp32 isoforms appear inconsistently in 2D gels?

  • Possible causes : Charge heterogeneity due to PTMs (e.g., phosphorylation, glycosylation) or degradation during sample preparation .
  • Solutions : Include fresh protease inhibitors and minimize freeze-thaw cycles .

Q. How to reconcile sp32's dual roles in reproduction and cancer?

  • Hypothesis : sp32’s CT antigen properties may arise from epigenetic derepression in tumors. Test via methylation-specific PCR in cancer cell lines .
  • Functional overlap : Compare sp32’s acrosomal binding motifs with tumor antigen epitopes using peptide arrays .

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